Physicochemical Profile vs. Benzamide
N-(2-Iminopyrrolidin-1-yl)benzamide exhibits a significantly higher topological polar surface area (TPSA, 56.2 Ų), an additional hydrogen bond donor and acceptor, and a moderately increased lipophilicity (XLogP3-AA = 1) compared to unsubstituted benzamide (TPSA = 43.10 Ų, HBD = 1, HBA = 1, XLogP = 0.60) [1][2]. These differences quantitatively shift the compound's predicted absorption, distribution, and target-binding profile relative to the parent scaffold.
| Evidence Dimension | Physicochemical property comparison (TPSA, HBD/HBA count, logP) |
|---|---|
| Target Compound Data | TPSA = 56.2 Ų; HBD = 2; HBA = 2; XLogP3-AA = 1; MW = 203.24 g/mol; Rotatable bonds = 2 |
| Comparator Or Baseline | Benzamide (PubChem CID 2331): TPSA = 43.10 Ų; HBD = 1; HBA = 1; XLogP = 0.60; MW = 121.14 g/mol; Rotatable bonds = 1 |
| Quantified Difference | ΔTPSA = +13.1 Ų (30% increase); ΔHBD = +1 (100% increase); ΔHBA = +1 (100% increase); ΔXLogP = +0.4; ΔMW = +82.1 g/mol |
| Conditions | Computed physicochemical properties derived from PubChem (2025 release); values calculated using XLogP3, Cactvs, and OEChem descriptors |
Why This Matters
The increased TPSA and additional HBD/HBA capacity of N-(2-Iminopyrrolidin-1-yl)benzamide predict altered membrane permeability and target-binding interactions compared to benzamide, making it unsuitable to assume equivalent behavior in cell-based assays or in vivo models when selecting between these scaffolds.
- [1] PubChem Compound Summary for CID 13163360, N-(2-Iminopyrrolidin-1-yl)benzamide. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/89569-62-0 View Source
- [2] PubChem Compound Summary for CID 2331, Benzamide. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/2331 View Source
